molecular formula CH2FNS B14260783 Carbamothioyl fluoride CAS No. 156065-06-4

Carbamothioyl fluoride

Cat. No.: B14260783
CAS No.: 156065-06-4
M. Wt: 79.10 g/mol
InChI Key: NLPWGUPMQPZLSQ-UHFFFAOYSA-N
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Description

Carbamothioyl fluoride is an organosulfur compound characterized by the presence of a carbon-sulfur bond and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioyl fluoride can be synthesized through several methods. One common approach involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction typically proceeds via a copper-catalyzed thiocarboxamidation process, forming two consecutive carbon-sulfur bonds . Another method involves the cyclization of thiocarbamoyl derivatives with α-halogenated reagents .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed cross-coupling reactions. These reactions are favored due to their efficiency and ability to tolerate various functional groups . The use of copper-catalyzed thioetherification of aryl halides with thiourea is another complementary route for producing aryl sulfide derivatives .

Chemical Reactions Analysis

Types of Reactions

Carbamothioyl fluoride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include isocyanides, elemental sulfur, aryl iodides, and α-halogenated reagents . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various carbamothioate derivatives, which are of significant interest in pharmaceutical and materials science applications .

Scientific Research Applications

Carbamothioyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamothioyl fluoride involves its interaction with molecular targets through the formation of carbon-sulfur bonds. These interactions can affect various biochemical pathways, including enzyme activity and protein-protein interactions . The compound’s fluorine atom also plays a crucial role in its reactivity and stability.

Comparison with Similar Compounds

Carbamothioyl fluoride can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a carbon-sulfur bond and a fluorine atom, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

156065-06-4

Molecular Formula

CH2FNS

Molecular Weight

79.10 g/mol

IUPAC Name

carbamothioyl fluoride

InChI

InChI=1S/CH2FNS/c2-1(3)4/h(H2,3,4)

InChI Key

NLPWGUPMQPZLSQ-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)F

Origin of Product

United States

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